molecular formula C20H15NO3 B14496923 8-Quinolinolium 3'-hydroxy-2'-naphthoate CAS No. 63716-65-4

8-Quinolinolium 3'-hydroxy-2'-naphthoate

Cat. No.: B14496923
CAS No.: 63716-65-4
M. Wt: 317.3 g/mol
InChI Key: DFLUEFGMDBIGRS-UHFFFAOYSA-N
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Description

8-Quinolinolium 3’-hydroxy-2’-naphthoate is a chemical compound known for its significant biological activities, particularly its antimicrobial properties This compound is a salt formed from 8-quinolinol and 3’-hydroxy-2’-naphthoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinolium 3’-hydroxy-2’-naphthoate typically involves the reaction of 8-quinolinol with 3’-hydroxy-2’-naphthoic acid. The reaction is carried out in an appropriate solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinolium 3’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and naphthoate derivatives, which can have enhanced biological activities .

Scientific Research Applications

8-Quinolinolium 3’-hydroxy-2’-naphthoate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 8-quinolinolium 3’-hydroxy-2’-naphthoate involves its ability to chelate metal ions, disrupting essential biological processes in microorganisms. The compound targets metal-dependent enzymes and pathways, leading to the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Quinolinolium 3’-hydroxy-2’-naphthoate stands out due to its specific combination of quinolinol and naphthoate moieties, which confer unique properties such as enhanced antimicrobial activity and potential for industrial applications .

Properties

CAS No.

63716-65-4

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

8-(hydroxymethyl)-3-quinolin-8-yloxynaphthalen-2-ol

InChI

InChI=1S/C20H15NO3/c22-12-15-6-1-5-14-10-19(17(23)11-16(14)15)24-18-8-2-4-13-7-3-9-21-20(13)18/h1-11,22-23H,12H2

InChI Key

DFLUEFGMDBIGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C4C(=C3)C=CC=C4CO)O)N=CC=C2

Origin of Product

United States

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